molecular formula C14H11N5OS2 B2785415 2-((6-(pyridin-3-yl)pyridazin-3-yl)thio)-N-(thiazol-2-yl)acetamide CAS No. 872987-46-7

2-((6-(pyridin-3-yl)pyridazin-3-yl)thio)-N-(thiazol-2-yl)acetamide

Cat. No. B2785415
M. Wt: 329.4
InChI Key: BNHFGSJDOFOMQQ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-((6-(pyridin-3-yl)pyridazin-3-yl)thio)-N-(thiazol-2-yl)acetamide, commonly referred to as PPTA, is a chemical compound that has gained significant attention in the field of scientific research due to its potential therapeutic applications. PPTA is a thiazolylacetamide derivative that has been studied for its mechanism of action, biochemical and physiological effects, and potential advantages and limitations for laboratory experiments.

Detailed Synthesis Method

Design of the Synthesis Pathway
The synthesis pathway for the compound '2-((6-(pyridin-3-yl)pyridazin-3-yl)thio)-N-(thiazol-2-yl)acetamide' involves the synthesis of two key intermediates, which are then coupled to form the final product. The first intermediate is 6-(pyridin-3-yl)pyridazine-3-thiol, which is synthesized from 3-chloropyridine and 2-aminopyridine. The second intermediate is thiazol-2-ylacetic acid, which is synthesized from thiazole and chloroacetic acid. These two intermediates are then coupled using standard peptide coupling reagents to form the final product.

Starting Materials
3-chloropyridine, 2-aminopyridine, thiazole, chloroacetic acid, coupling reagents (e.g. EDC, HOBt, DIPEA)

Reaction
Synthesis of 6-(pyridin-3-yl)pyridazine-3-thiol:, Step 1: 3-chloropyridine is reacted with 2-aminopyridine in the presence of a base (e.g. potassium carbonate) to form 6-(pyridin-3-yl)pyridazine., Step 2: 6-(pyridin-3-yl)pyridazine is then reacted with hydrogen sulfide gas in the presence of a base (e.g. triethylamine) to form 6-(pyridin-3-yl)pyridazine-3-thiol., Synthesis of thiazol-2-ylacetic acid:, Step 1: Thiazole is reacted with chloroacetic acid in the presence of a base (e.g. sodium hydroxide) to form thiazol-2-ylacetic acid., Coupling of intermediates to form final product:, Step 1: 6-(pyridin-3-yl)pyridazine-3-thiol and thiazol-2-ylacetic acid are coupled using standard peptide coupling reagents (e.g. EDC, HOBt, DIPEA) to form the final product, 2-((6-(pyridin-3-yl)pyridazin-3-yl)thio)-N-(thiazol-2-yl)acetamide.

Mechanism Of Action

The mechanism of action of PPTA is not fully understood, but it has been suggested that it may work by inhibiting the activity of enzymes involved in the formation of amyloid beta peptides. Additionally, PPTA has been shown to have antioxidant properties, which may also contribute to its potential therapeutic effects.

Biochemical And Physiological Effects

PPTA has been shown to have a variety of biochemical and physiological effects in scientific research studies. For example, it has been shown to have anti-inflammatory and antioxidant properties, as well as the ability to inhibit the formation of amyloid beta peptides. Additionally, PPTA has been shown to have neuroprotective effects, which may make it useful in the treatment of neurodegenerative diseases.

Advantages And Limitations For Lab Experiments

One potential advantage of using PPTA in laboratory experiments is that it has been shown to have low toxicity, which makes it a safer alternative to other chemical compounds. However, one limitation of using PPTA is that it may not be as effective as other compounds in certain experimental settings.

Future Directions

There are several potential future directions for research on PPTA. One area of focus could be on further elucidating the mechanism of action of PPTA, as well as identifying other potential therapeutic applications for the compound. Additionally, future research could focus on optimizing the synthesis method for PPTA to make it more efficient and cost-effective. Overall, PPTA has shown promising potential as a therapeutic compound and further research is needed to fully understand its potential applications.

Scientific Research Applications

PPTA has been studied for its potential therapeutic applications in various scientific research studies. One such study focused on the use of PPTA as a potential treatment for Alzheimer's disease. The study found that PPTA was able to inhibit the formation of amyloid beta peptides, which are known to be a major contributor to the development of Alzheimer's disease.

properties

IUPAC Name

2-(6-pyridin-3-ylpyridazin-3-yl)sulfanyl-N-(1,3-thiazol-2-yl)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H11N5OS2/c20-12(17-14-16-6-7-21-14)9-22-13-4-3-11(18-19-13)10-2-1-5-15-8-10/h1-8H,9H2,(H,16,17,20)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BNHFGSJDOFOMQQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CN=C1)C2=NN=C(C=C2)SCC(=O)NC3=NC=CS3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H11N5OS2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

329.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-((6-(pyridin-3-yl)pyridazin-3-yl)thio)-N-(thiazol-2-yl)acetamide

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